![molecular formula C6H8N4O B1366549 3-Amino-N-methylpyrazine-2-carboxamide CAS No. 36204-76-9](/img/structure/B1366549.png)
3-Amino-N-methylpyrazine-2-carboxamide
Overview
Description
Synthesis Analysis
A mixture of 3-aminopyrazine-2-carboxylic acid, methylamine hydrochloride, EDCI (1.61 g, 8.4 mmol), HOBt (1.136 g, 8.4 mmol) and DIEA (2.42 mL, 13.9 mmol) in DMF (24 mL) was stirred at room temperature for 48 hours. It was diluted with ethyl acetate and washed with saturated sodium bicarbonate, brine and dried over magnesium sulfate. The solvent was removed and the residue was purified by silica gel chromatography (combiflash- companion; DCM/MeOH gradient) to give the title compound .Molecular Structure Analysis
The linear formula of “3-Amino-N-methylpyrazine-2-carboxamide” is C6H8N4O . The molecular weight is 152.16 .Physical And Chemical Properties Analysis
“3-Amino-N-methylpyrazine-2-carboxamide” is a solid at room temperature . It has a molecular weight of 152.16 .Scientific Research Applications
Catalytic Applications
3-Amino-N-methylpyrazine-2-carboxamide is a compound that has been explored for its potential in catalysis. For example, it can be utilized in homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamides and related compounds. These products are of biological significance and can be obtained through simple and double carbon monoxide insertions (Takács, Jakab, Petz, & Kollár, 2007).
Synthesis of Pteridines
The compound plays a crucial role in the synthesis of pteridines, a group of biologically active compounds. For instance, methods have been developed for synthesizing pteridines unsubstituted in the 4-position from pyrazines, including 3-Amino-N-methylpyrazine-2-carboxamide (Albert & Ohta, 1970). These methods involve warming the compound in specific reagents to produce intermediate products, which are further transformed into pteridines through various chemical reactions.
Synthetic Route Improvement
The compound is also involved in the synthesis of other complex molecules. For instance, an improved synthetic route for 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide was developed starting from 2-pentanone, where 3-Amino-N-methylpyrazine-2-carboxamide played a critical role (Shen Zhi-qin & Sinopec Shanghai, 2002). This synthetic pathway includes several steps like Claisen condensation, cyclization, and methylation, indicating the compound's versatility in organic synthesis.
Conversion into Various Derivatives
3-Amino-N-methylpyrazine-2-carboxamide can be converted into various derivatives, which have different applications. For example, it can be transformed into 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compounds, which are then used in new pteridine syntheses (Albert & Ota, 1971). These transformations involve reactions with different reagents, showcasing the adaptability of the compound in chemical synthesis.
Safety and Hazards
properties
IUPAC Name |
3-amino-N-methylpyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-8-6(11)4-5(7)10-3-2-9-4/h2-3H,1H3,(H2,7,10)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOORHJQGRKWHBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445287 | |
Record name | 3-Amino-N-methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-methylpyrazine-2-carboxamide | |
CAS RN |
36204-76-9 | |
Record name | 3-Amino-N-methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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